
1-Chloro-4-(3-chloropropyl)benzene
Overview
Description
1-Chloro-4-(3-chloropropyl)benzene (CAS 64473-34-3) is an organochlorine compound with the molecular formula C₉H₁₀Cl₂ and a molecular weight of 189.08 g/mol . It features a benzene ring substituted with a chlorine atom at the para position and a linear 3-chloropropyl chain (-CH₂CH₂CH₂Cl) at the adjacent position. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(3-chloropropyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1,3-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(3-chloropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of 1-hydroxy-4-(3-chloropropyl)benzene.
Oxidation: Formation of 1-chloro-4-(3-chloropropyl)benzoic acid.
Reduction: Formation of 1-chloro-4-propylbenzene.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of 1-chloro-4-(3-chloropropyl)benzene is in the synthesis of pharmaceutical compounds. Its structure allows it to act as an intermediate in the production of various drugs, particularly those targeting neurological disorders and cancers. The chloropropyl group can facilitate further chemical modifications that enhance biological activity or improve pharmacokinetic properties.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit significant anticancer properties. For example, modifications to the chloropropyl side chain have led to compounds with improved efficacy against specific cancer cell lines, showcasing its potential as a precursor in drug development .
Material Science
In material science, this compound is utilized in the formulation of polymers and resins. Its chlorinated structure contributes to the thermal stability and chemical resistance of polymeric materials.
Table: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Thermal Stability | High |
Chemical Resistance | Excellent |
Mechanical Strength | Moderate to High |
Processing Temperature | 200-250°C |
These properties make it suitable for applications in coatings, adhesives, and sealants where durability is essential .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its unique retention time can be used to calibrate instruments and validate methods for detecting similar compounds in complex mixtures.
Case Study: HPLC Method Development
A study highlighted the use of this compound as a standard in developing an HPLC method for analyzing environmental samples contaminated with chlorinated aromatic compounds. The results demonstrated its reliability as a calibration standard, facilitating accurate quantification of pollutants .
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3-chloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms can act as leaving groups, allowing the compound to participate in various chemical transformations. The pathways involved include the formation of carbocations and subsequent nucleophilic attack.
Comparison with Similar Compounds
Key Properties :
- Physical State : Colorless to pale yellow liquid (inferred from analogs in and ).
- Hazards : Classified as a skin, eye, and respiratory irritant (Risk Phrase: R36/37/38) .
Comparison with Structural Analogs
Substituent Variations in Chloropropyl Derivatives
The chloropropyl group’s position and branching significantly influence reactivity and physical properties. Below is a comparative analysis:
Table 1: Comparison of Chloropropyl-Substituted Benzene Derivatives
Key Observations :
- Halogen Substitution : Replacing chlorine with fluorine () decreases molecular weight and increases polarity, impacting solubility and boiling points .
- Electronic Effects : Electron-withdrawing groups like trifluoromethoxy () enhance the compound’s stability but may reduce its nucleophilicity in further reactions .
Substitution Patterns on the Benzene Ring
The position and number of substituents on the aromatic ring dictate electronic and steric properties:
Table 2: Dichlorinated Benzene Derivatives
Key Observations :
- Para vs. Ortho Substitution : Para-substituted derivatives (e.g., the target compound) allow for symmetrical molecular geometries, enhancing crystallinity, whereas ortho-substituted analogs () face steric challenges .
- Functional Group Synergy : The combination of chloro and chloropropyl groups in the target compound creates a balanced electronic profile, facilitating its use as a cross-coupling reagent.
Functional Group Diversity
Table 3: Derivatives with Extended Functional Groups
Key Observations :
- Nitrophenoxy Derivatives: Electron-withdrawing nitro groups () increase reactivity toward reduction but require stringent reaction conditions (e.g., Raney Ni over Fe/HCl) .
- Biologically Active Derivatives : Sugar moieties () improve water solubility, making such compounds viable for drug development .
Biological Activity
1-Chloro-4-(3-chloropropyl)benzene is a chlorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzene ring with a chlorine atom at the para position and a 3-chloropropyl group attached. This unique structure influences its reactivity and biological interactions. Chlorinated compounds are known for their diverse biological activities, including antimicrobial and antifungal properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Nucleophilic Attack : The chlorine atoms serve as leaving groups in substitution reactions, allowing nucleophiles to attack the benzene ring.
- Oxidative Cleavage : The chlorinated structure can lead to oxidative cleavage of the methoxy group, producing reactive intermediates that may interact with DNA or proteins.
- Enzyme Interaction : Similar chlorinated compounds have been shown to affect enzyme activity, potentially altering cellular signaling pathways .
Biological Activity
Research indicates that compounds structurally similar to this compound often exhibit significant biological activities:
- Antimicrobial Properties : Chlorinated aromatic compounds are frequently studied for their ability to inhibit microbial growth. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Cytotoxic Effects : Some studies suggest that chlorinated compounds can induce cytotoxicity in cancer cell lines, although specific data on this compound remains limited .
Data Table: Biological Activity of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
1-Chloro-4-nitrobenzene | Cytotoxicity | |
3-Chloro-4-fluorobenzene | Antimicrobial | |
1-Bromo-4-(3-chloropropyl)benzene | Antifungal | |
2-Chloro-5-methylphenol | Antimicrobial |
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of chlorinated phenols found that compounds with similar structures to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism involved disruption of the bacterial cell membrane integrity.
Case Study 2: Cytotoxicity in Cancer Cells
Research on chlorinated derivatives indicated that certain compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. Although direct studies on this compound are lacking, these findings suggest potential avenues for further investigation into its cytotoxic properties .
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. Chlorinated compounds are often associated with various health risks, including potential carcinogenic effects. Regulatory bodies such as the EPA have begun assessing these risks based on available toxicity data .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Chloro-4-(3-chloropropyl)benzene in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods or closed systems to minimize inhalation exposure (vapor pressure data suggests moderate volatility). In case of skin contact, wash immediately with soap and water. Emergency showers and eye-wash stations must be accessible. Store in airtight containers away from oxidizing agents, and ensure proper ventilation to avoid accumulation of vapors .
Q. How can researchers confirm the structural identity of this compound after synthesis?
- Methodological Answer : Use a combination of 1H-NMR and 13C-NMR spectroscopy to verify substituent positions on the benzene ring and chloropropyl chain. For example, the aromatic protons will show splitting patterns consistent with para-substitution, while the chloropropyl chain’s protons will exhibit characteristic coupling in the aliphatic region. Infrared (IR) spectroscopy can confirm C-Cl stretches (~550–850 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₉H₁₀Cl₂, exact mass: 188.0164) .
Q. What is a standard synthetic route for this compound?
- Methodological Answer : A two-step approach is commonly employed:
Friedel-Crafts alkylation : React chlorobenzene with 3-chloropropanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) to attach the propyl chain.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or PCl₃ to introduce the terminal chlorine on the propyl group.
Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution at the chloropropyl group?
- Methodological Answer : To replace the terminal chlorine with nucleophiles (e.g., amines, thiols):
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side reactions (e.g., elimination).
- Catalysts : Add KI to facilitate the SN2 mechanism via halide exchange. Monitor progress using TLC or GC-MS. For sterically hindered nucleophiles, consider microwave-assisted synthesis to reduce reaction time .
Q. What thermodynamic data are critical for assessing the feasibility of reactions involving this compound?
- Methodological Answer : Key parameters include:
- Enthalpy of formation (ΔfH°) : Determines stability under synthetic conditions. For analogous chlorinated benzenes, ΔfH° ranges from -50 to -30 kJ/mol.
- Bond dissociation energies (BDE) : The C-Cl bond in the chloropropyl group (~315 kJ/mol) is weaker than aromatic C-Cl bonds (~400 kJ/mol), influencing substitution reactivity.
- Solubility parameters : Use Hansen solubility parameters to predict compatibility with solvents during crystallization .
Q. How can researchers design experiments to explore the biological activity of derivatives of this compound?
- Methodological Answer :
- Derivatization : Synthesize analogs via nucleophilic substitution (e.g., replace chlorine with amino or carboxyl groups) to modulate lipophilicity and bioavailability.
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cytochrome P450 isoforms) to identify lead compounds.
- Structure-activity relationship (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity. For in vivo studies, ensure proper metabolic stability profiling via HPLC-MS .
Properties
IUPAC Name |
1-chloro-4-(3-chloropropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUVHLUSUWWUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370902 | |
Record name | 1-chloro-4-(3-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64473-34-3 | |
Record name | 1-chloro-4-(3-chloropropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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